molecular formula C13H22N4O B2917359 5-amino-2-(dimethylamino)-N-(2-(dimethylamino)ethyl)benzamide CAS No. 1284882-04-7

5-amino-2-(dimethylamino)-N-(2-(dimethylamino)ethyl)benzamide

Cat. No.: B2917359
CAS No.: 1284882-04-7
M. Wt: 250.346
InChI Key: GVLYULGDEWYJCN-UHFFFAOYSA-N
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Description

5-amino-2-(dimethylamino)-N-(2-(dimethylamino)ethyl)benzamide is an organic compound with a complex structure that includes multiple amino groups and a benzamide core

Scientific Research Applications

5-amino-2-(dimethylamino)-N-(2-(dimethylamino)ethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action is particularly relevant for biologically active compounds. It involves understanding how the compound interacts with biological systems .

Safety and Hazards

Safety and hazard analysis involves understanding the risks associated with handling the compound. This could include toxicity, flammability, and environmental impact .

Future Directions

Future directions could involve potential applications of the compound, areas of research that could be explored, and improvements that could be made to its synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-2-(dimethylamino)-N-(2-(dimethylamino)ethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Nitration: The benzene ring is nitrated to introduce a nitro group.

    Reduction: The nitro group is reduced to an amino group.

    Amidation: The amino group is then reacted with a suitable carboxylic acid derivative to form the benzamide structure.

    Dimethylation: The amino groups are dimethylated using dimethylamine under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-amino-2-(dimethylamino)-N-(2-(dimethylamino)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can further modify the amino groups.

    Substitution: The benzamide core allows for substitution reactions, particularly electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the benzamide core.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-2-dimethylaminobenzoic acid
  • 5-amino-2-(dimethylamino)benzoic acid

Uniqueness

Compared to similar compounds, 5-amino-2-(dimethylamino)-N-(2-(dimethylamino)ethyl)benzamide has unique structural features that confer distinct chemical reactivity and biological activity. Its multiple amino groups and benzamide core make it versatile for various applications, setting it apart from simpler analogs.

Properties

IUPAC Name

5-amino-2-(dimethylamino)-N-[2-(dimethylamino)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O/c1-16(2)8-7-15-13(18)11-9-10(14)5-6-12(11)17(3)4/h5-6,9H,7-8,14H2,1-4H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVLYULGDEWYJCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C1=C(C=CC(=C1)N)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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